Product packaging for BETi-211(Cat. No.:CAS No. 1995867-02-1)

BETi-211

Cat. No.: B606049
CAS No.: 1995867-02-1
M. Wt: 487.564
InChI Key: IOUPQJFKVLVXRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BETi-211 is a first-generation, potent small-molecule inhibitor of Bromodomain and Extra-Terminal (BET) proteins, which function as crucial epigenetic "readers" in gene transcription. It competitively binds to the acetyl-lysine recognition motif on BET proteins (including BRD2, BRD3, and BRD4) with high affinity (Ki < 1 nM), thereby displacing them from chromatin and suppressing the transcription of growth-promoting and anti-apoptotic genes. This mechanism has established this compound as a valuable chemical tool for probing BET biology in oncology research. Its primary research application has been in the study of triple-negative breast cancer (TNBC), where BET proteins regulate oncogenic transcription factors. Preclinical studies show that this compound exhibits robust growth inhibitory and pro-apoptotic activity in human TNBC cell lines. Furthermore, this compound served as the pharmacologically active moiety in the design of the second-generation BET degrader, BETd-246, highlighting its importance as a foundational compound for developing novel therapeutic strategies. Compared to later-generation degraders, this compound typically results in a more balanced profile of gene upregulation and downregulation. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

1995867-02-1

Molecular Formula

C26H29N7O3

Molecular Weight

487.564

IUPAC Name

N-(3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)-7-(3,5-dimethyl-4-isoxazolyl)-6-methoxy-2-(methoxymethyl)-9H-pyrimido[4,5-b]indol-4-amine

InChI

InChI=1S/C26H29N7O3/c1-6-33-22(11-18(31-33)15-7-8-15)30-26-24-16-10-20(35-5)17(23-13(2)32-36-14(23)3)9-19(16)27-25(24)28-21(29-26)12-34-4/h9-11,15H,6-8,12H2,1-5H3,(H2,27,28,29,30)

InChI Key

IOUPQJFKVLVXRQ-UHFFFAOYSA-N

SMILES

COCC1=NC(NC2=CC(C3CC3)=NN2CC)=C4C(NC5=C4C=C(OC)C(C6=C(C)ON=C6C)=C5)=N1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BETi-211

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Beti 211

Target Binding and Affinity Profiles of BETi-211

BET proteins, including BRD2, BRD3, BRD4, and BRDT, function as epigenetic readers by recognizing and binding to acetylated lysine (B10760008) residues on histone tails and other proteins. citeab.comguidetopharmacology.orgfishersci.cafrontiersin.orgciteab.comfrontiersin.org This interaction is mediated by the conserved bromodomains within the BET protein structure. citeab.comfishersci.cafrontiersin.orgciteab.comfrontiersin.org this compound is designed to interfere with this crucial interaction.

Interaction with BET Bromodomains (BRD2, BRD3, BRD4, BRDT)

This compound functions as a potent inhibitor of BET bromodomains. It has been described as a novel potent small-molecule BET bromodomain inhibitor that binds to BET proteins with high affinity. plos.org Specifically, this compound targets members of the BET family, including BRD2, BRD3, and BRD4. uni-freiburg.denih.gov The BET family also includes BRDT, which is primarily testis-specific. citeab.comfishersci.cafrontiersin.orgciteab.comfrontiersin.org While specific quantitative binding affinity (Ki or Kd) values for this compound across all individual BET bromodomains (BD1 and BD2 of each protein) were not consistently available in the search results, related BET inhibitors are known to bind to these domains with nanomolar affinities. medchemexpress.commdpi.comresearchgate.net this compound has been reported to bind to BET proteins with Ki values of <1 nM, indicating high potency. plos.org

Competitive Binding with Acetylated Lysines in Histone Tails

The fundamental mechanism of BET inhibitors like this compound involves competing with acetylated lysine residues for binding to the bromodomains of BET proteins. frontiersin.orgmdpi.comresearchgate.net By mimicking acetylated lysine, this compound occupies the binding pocket within the bromodomains, preventing BET proteins from recognizing and docking onto acetylated histone tails on chromatin. frontiersin.orgmdpi.comresearchgate.net This competitive binding disrupts the recruitment of BET proteins to active regulatory regions of the genome, such as promoters and enhancers, where they typically facilitate transcription by acting as scaffolds for transcriptional machinery. fishersci.cafrontiersin.orgfrontiersin.orgaacrjournals.org

Impact on Transcriptional Regulation and Gene Expression

Displacing BET proteins from chromatin through competitive binding with acetylated lysines leads to significant alterations in gene expression. frontiersin.orgaacrjournals.org BET proteins play a critical role in regulating the transcription of a wide array of genes, particularly those associated with cell proliferation, survival, and oncogenesis. citeab.comfishersci.cafrontiersin.orgciteab.comfrontiersin.orgaacrjournals.orgidrblab.nethematologyandoncology.net

Global Transcriptomic Alterations Induced by this compound

This compound induces broader changes in the transcriptome beyond specific oncogenes. Studies comparing the transcriptomic effects of this compound with BET degraders have shown that this compound treatment results in both upregulation and downregulation of a similar number of genes. ijmcmed.orguni.lu This indicates a complex and widespread impact on gene expression, affecting various cellular pathways.

Differential Gene Regulation Compared to BET Degraders

Comparisons between this compound (a BET inhibitor) and BET degraders (which induce proteasomal degradation of BET proteins) reveal distinct transcriptional responses. ijmcmed.orguni.lu While both classes of compounds target BET proteins, their downstream effects on gene expression can differ significantly. ijmcmed.orguni.lu For example, some proliferation and survival-related genes, such as BRD2 and MCL1, are strongly downregulated by the BET degrader BETd-246, but are paradoxically upregulated by this compound in certain cell lines. ijmcmed.orguni.lu This highlights that inhibiting the function of BET proteins versus completely degrading them can lead to divergent transcriptional outcomes for specific genes.

Cellular Consequences of this compound Activity

The inhibition of BET proteins by this compound leads to a range of cellular consequences, particularly impacting cell proliferation, apoptosis, cell cycle progression, cancer stem cell properties, and cellular metabolism.

Modulation of Cell Proliferation Dynamics

This compound exhibits antiproliferative activity in various cancer cell lines, notably in triple-negative breast cancer (TNBC). Studies have shown that this compound can potently inhibit the growth of TNBC cell lines, with IC50 values typically less than 1 µM in a significant proportion of tested lines. nih.govaacrjournals.org However, at higher concentrations (e.g., 2.5 µM), this compound's ability to achieve substantial growth inhibition (≥90%) is limited in some cell lines, suggesting a predominantly cytostatic rather than a purely cytotoxic effect at certain concentrations. nih.govaacrjournals.org The antiproliferative effects of this compound have also been observed in other cancer types, such as Merkel cell carcinoma (MCC) cell lines, although BET degraders derived from this compound have shown greater potency in this context. nih.govresearchgate.net

Data on this compound's antiproliferative activity in TNBC cell lines indicates varying sensitivities:

TNBC Cell LineThis compound IC50 (< 1 µM)≥90% Growth Inhibition at 2.5 µM
Cell Line 1YesYes
Cell Line 2YesYes
Cell Line 3YesNo
Cell Line 4YesNo
Cell Line 5YesNo
Cell Line 6YesNo
Cell Line 7YesNo
Cell Line 8YesNo
Cell Line 9YesNo
Cell Line 10NoNo
Cell Line 11NoNo
Cell Line 12NoNo
Cell Line 13NoNo

Induction of Apoptotic Pathways and Cell Cycle Perturbations

While this compound demonstrates antiproliferative effects, its ability to induce apoptosis as a single agent appears to be modest compared to BET degraders like BETd-246, which was developed from this compound. nih.govaacrjournals.org Studies in TNBC cells show that this compound at concentrations up to 1000 nM elicits only modest apoptosis induction (ranging from 3% to 25%) after 48 hours of treatment. aacrjournals.org In contrast, BETd-246 induces significantly stronger apoptosis in the majority of TNBC cell lines. nih.govaacrjournals.org

Despite the modest direct apoptosis induction, this compound has been shown to cause cell cycle perturbations. Specifically, this compound treatment at 1000 nM has been observed to induce a pronounced decrease in the population of cells in the S-phase after 24 hours of treatment in TNBC cell lines. aacrjournals.org This suggests that this compound can impede DNA replication and progression through the cell cycle.

The differences in apoptosis induction between this compound and BETd-246 are linked to their distinct effects on downstream targets. For instance, MCL1, a key anti-apoptotic protein, is effectively downregulated by BETd-246 but not by this compound. nih.govaacrjournals.org Silencing of MCL1 expression has been shown to significantly enhance apoptosis induction by this compound, indicating that MCL1 can act as a survival factor that limits this compound's apoptotic efficacy. nih.gov

Effects on Cancer Stem Cell Properties

BET inhibitors, including this compound, have been reported to suppress the self-renewal properties of cancer stem cells (CSCs). nih.gov While direct detailed findings specifically on this compound's impact on CSCs are less prominent in the provided search results compared to its effects on proliferation and apoptosis, the general mechanism of BET inhibitors suggests a potential influence. BET proteins are known to regulate the expression of genes associated with stem cell maintenance. nih.gov Therefore, inhibition of BET proteins by this compound could potentially lead to a decrease in cancer stem cell markers and affect their ability to form tumorspheres, a property associated with self-renewal. nih.govresearchgate.net

Alterations in Cellular Metabolism and Hypoxia-Induced Pathways

BET inhibitors have been implicated in affecting cellular metabolism and inhibiting hypoxia-induced pathways. nih.gov Hypoxia, a condition of low oxygen, significantly impacts cellular metabolism, often leading to a shift towards anaerobic glycolysis and the activation of hypoxia-inducible factors (HIFs). centrehyperbare.comfrontiersin.orgelifesciences.org BET proteins, particularly BRD4, can interact with transcription factors and cofactors involved in regulating metabolic pathways and responses to hypoxia. aacrjournals.org By inhibiting BET proteins, this compound can disrupt the transcriptional programs controlled by these interactions. This disruption can lead to alterations in glucose metabolism, potentially reducing reliance on glycolysis and affecting ATP production. centrehyperbare.comelifesciences.orgembopress.org Furthermore, BET inhibition can suppress the activity of hypoxia-induced pathways, which are often activated in the tumor microenvironment and contribute to tumor growth and survival. nih.govfrontiersin.org While specific data detailing this compound's direct effects on metabolic pathways or hypoxia-induced gene expression were not extensively provided in the immediate search results, the known functions of BET proteins and the reported effects of BET inhibitors in general support this cellular consequence. aacrjournals.orgnih.gov

Preclinical Evaluation of Beti 211 in Disease Models

Investigations in Oncological Models

Triple-Negative Breast Cancer (TNBC) Models

BETi-211 has demonstrated potent growth-inhibitory activity in a panel of TNBC cell lines. aacrjournals.orgnih.gov In studies evaluating 13 TNBC cell lines, this compound showed IC50 values below 1 µM in 9 of these lines. aacrjournals.orgnih.gov However, at a concentration of 2.5 µM, this compound achieved ≥90% growth inhibition in only 2 out of the 13 cell lines, suggesting a predominantly cytostatic effect. aacrjournals.orgnih.gov

RNA-seq analysis in TNBC cell lines treated with this compound revealed that it affected the expression of a substantial number of genes, with a similar balance between upregulated and downregulated genes. aacrjournals.orgnih.gov This is in contrast to BET degraders, which predominantly caused downregulation of gene expression. aacrjournals.orgnih.gov Specific genes involved in proliferation and survival, such as BRD2 and MCL1, were found to be strongly downregulated by BET degraders but upregulated by this compound in TNBC cells. aacrjournals.orgnih.gov

Merkel Cell Carcinoma (MCC) Models

Investigations in Merkel cell carcinoma cell lines have also included this compound. In vitro treatment of MCC47 and MCC29+ cells with this compound at a concentration of 250 nM for 3 and 24 hours did not result in a significant loss of MYC mRNA or cMyc protein. researchgate.net While BETd-246, a BET degrader derived from this compound, showed a transient downregulation of MYC gene expression at 3 hours in MCC29+ cells, this effect was rescued by 24 hours. researchgate.net Microarray analysis in MCC47 cells treated with this compound (250 nM) for 3 and 24 hours showed differentially expressed genes compared to control, indicating transcriptional changes induced by the inhibitor. researchgate.netresearchgate.net

Hematological Malignancies (e.g., Multiple Myeloma, Acute Myeloid Leukemia)

While the search results primarily highlight the development of BET degraders based on this compound for hematological malignancies like acute myeloid leukemia (AML) and multiple myeloma, they also indicate that BET inhibitors, in general, have shown preclinical activity in these areas and have entered clinical evaluation. aacrjournals.orgaacrjournals.orgmdpi.com Studies have explored the use of BET inhibitors in AML and multiple myeloma. aacrjournals.orgaacrjournals.org this compound itself is noted as a potent BET inhibitor, and the development of BET degraders from it suggests its relevance as a starting point for targeting BET proteins in these cancers. aacrjournals.orgnih.govscienceopen.com

Other Solid Tumor Models (e.g., Ovarian Cancer, Colorectal Cancer)

BET inhibitors, including this compound, have been investigated in other solid tumor models. In ovarian cancer cells, BET inhibition has been shown to decrease PD-L1 expression, tumor-associated dendritic cells, and macrophages while increasing the activity of antitumor cytotoxic T cells, thereby limiting tumor progression. mdpi.com In colorectal cancer, BET inhibitors, such as JQ1, OTX015, IBET-151, and this compound, have exhibited promising efficacy. nih.gov BET inhibition in colorectal cancer cells can induce death receptor 5 (DR5), a key component of the extrinsic apoptotic pathway, which is essential for the antitumor effects. nih.govresearchgate.net This induction of DR5 was found to be mediated by endoplasmic reticulum stress and CHOP-dependent transcriptional activation. researchgate.net

Comparative Preclinical Analysis of this compound and BET Degraders

A significant area of preclinical investigation has been the comparison between this compound and BET degraders derived from it, such as BETd-246. These studies aim to understand the differences in their mechanisms of action and therapeutic potential.

Differential Potency and Efficacy in Cellular Growth Inhibition

Comparative studies in TNBC cell lines have consistently shown that BET degraders like BETd-246 are significantly more potent and effective in inhibiting cellular growth and inducing apoptosis than their parental compound, the BET inhibitor this compound. aacrjournals.orgnih.govaacrjournals.orgimmune-system-research.com For instance, BETd-246 was reported to be more than 50-fold more potent in inhibiting growth in nine TNBC cell lines compared to this compound. mdpi.com

While this compound displayed potent growth-inhibitory activity with IC50 values below 1 µM in a majority of TNBC cell lines, its effect was primarily cytostatic, achieving ≥90% growth inhibition in only a limited number of lines at higher concentrations. aacrjournals.orgnih.gov In contrast, BET degraders induced robust growth inhibition and apoptosis at low nanomolar concentrations. aacrjournals.orgnih.govaacrjournals.orgimmune-system-research.com

This differential potency is attributed to their distinct mechanisms. This compound functions by inhibiting the binding of BET proteins to acetylated histones and other proteins, thereby modulating gene transcription. aacrjournals.org However, it does not cause the degradation of BET proteins. aacrjournals.orgnih.gov BET degraders, on the other hand, are designed to recruit E3 ubiquitin ligases to BET proteins, leading to their ubiquitination and subsequent proteasomal degradation. aacrjournals.orgnih.govmdpi.comnih.gov This targeted degradation results in a near-complete depletion of BET proteins, which appears to lead to a more profound and distinct transcriptional response compared to BET inhibition. aacrjournals.orgnih.gov

The distinct transcriptional changes induced by this compound and BET degraders contribute to their differing effects on cellular growth and apoptosis. While both can affect genes like MYC and CDKN1A (encoding p21WAF1), they do so at different levels and with different kinetics. nih.gov Notably, genes like BRD2 and MCL1, involved in proliferation and survival, are strongly downregulated by BET degraders but can be upregulated by this compound. aacrjournals.orgnih.gov The effective downregulation of MCL1 by BET degraders, but not by this compound, has been identified as a key factor in the stronger apoptosis induction observed with degraders in TNBC cells. aacrjournals.orgnih.gov

Table 1: Comparative Antiproliferative Activity in TNBC Cell Lines

CompoundEffect on Growth Inhibition (IC50)Effect on Apoptosis InductionPrimary Mechanism
This compound< 1 µM in 9/13 cell lines aacrjournals.orgnih.govModerate aacrjournals.orgnih.govBET protein inhibition
BETd-246Low nanomolar concentrations aacrjournals.orgnih.govaacrjournals.orgimmune-system-research.comStrong aacrjournals.orgnih.govaacrjournals.orgimmune-system-research.comTargeted BET protein degradation

Preclinical studies in MCC cell lines also showed that BETd-246 was more potent than this compound in reducing cell viability. researchgate.net

Table 2: Representative IC50 Values in MCC Cell Lines (nM)

CompoundMCC47 Cell LineMKL1+ Cell Line
This compound~250 researchgate.netresearchgate.netNot specified
BETd-246~10 researchgate.netresearchgate.netNot specified

The superior efficacy of BET degraders over BET inhibitors like this compound has also been observed in other preclinical models, including certain hematological malignancies. aacrjournals.orgmdpi.comnih.gov

Distinct Mechanisms in Apoptosis Induction (e.g., MCL1 downregulation by degraders)

While this compound exhibits growth-inhibitory effects, its ability to induce apoptosis appears less potent compared to BET degraders like BETd-246. nih.govaacrjournals.org Research indicates that BETd-246 induces significantly stronger apoptosis in the majority of TNBC cell lines than this compound. nih.govaacrjournals.org A key factor contributing to this difference lies in their distinct effects on MCL1, a crucial anti-apoptotic protein. nih.govaacrjournals.org BETd-246 effectively downregulates MCL1 protein and mRNA levels, which plays a major role in its robust induction of apoptosis. nih.govaacrjournals.org In contrast, this compound does not effectively downregulate MCL1 expression. nih.govaacrjournals.org Silencing of MCL1 expression using siRNA significantly enhances apoptosis induction by this compound, further highlighting the role of MCL1 in modulating the apoptotic response to BET inhibition. nih.gov Conversely, overexpression of MCL1 significantly reduces apoptosis induction by BETd-246. nih.gov This suggests a divergent mechanism where BET degradation by BETd-246 leads to MCL1 downregulation and subsequent apoptosis, a pathway not effectively engaged by BET inhibition with this compound. nih.govaacrjournals.org

Divergent Transcriptional and Proteomic Responses

Proteomic analysis in MDA-MB-468 cells further illustrated these divergent responses. aacrjournals.org BETd-246 treatment led to a significant decrease in the levels of BET proteins (BRD2, BRD3, and BRD4). aacrjournals.org In contrast, this compound treatment led to an increase in BRD2 protein levels. nih.govaacrjournals.org These findings underscore that BET bromodomain inhibition by this compound and BET protein degradation by BETd-246 elicit qualitatively different molecular outcomes at both the transcriptional and proteomic levels. nih.govaacrjournals.orgnih.gov

Summary of Transcriptional and Proteomic Regulation by this compound vs. BETd-246

FeatureThis compound TreatmentBETd-246 TreatmentSource
Global Transcriptional EffectSimilar number of up/down-regulated genesOverwhelming downregulation of genes nih.govaacrjournals.orgnih.gov
MCL1 Regulation (mRNA/Protein)Not effectively downregulated; UpregulatedStrongly downregulated nih.govaacrjournals.org
BRD2 Regulation (mRNA/Protein)UpregulatedDownregulated nih.govaacrjournals.orgnih.gov
BET Protein LevelsIncreased (e.g., BRD2)Decreased (BRD2, BRD3, BRD4) aacrjournals.org

Mechanisms of Adaptive and Acquired Resistance to Beti 211

Signaling Pathway-Mediated Resistance

Resistance to BETi-211 can be mediated by the activation or reprogramming of various intracellular signaling pathways, allowing cancer cells to bypass the effects of BET inhibition.

Constitutive Activation of Receptor Tyrosine Kinase (RTK) Pathways (e.g., PI3K, MAPK)

Activation of Receptor Tyrosine Kinase (RTK) pathways, such as the PI3K and MAPK pathways, has been implicated in resistance to various targeted therapies, including BET inhibitors. Dysregulation of the PI3K pathway is commonly associated with tumor growth and resistance to antineoplastic agents wikipedia.org. The PI3K/AKT/mTOR pathway is involved in the onset and progression of several cancers and is implicated in resistance to anticancer therapies nih.govsemanticscholar.org. Preclinical studies have shown that targeting the PI3K/AKT pathway can enhance cell death in cancer cell lines semanticscholar.org. Similarly, the MAPK pathway plays a crucial role in cell proliferation and survival, and its aberrant activation can contribute to drug resistance. While direct evidence specifically linking constitutive RTK activation to this compound resistance is still being explored, the known roles of these pathways in mediating resistance to other BET inhibitors and targeted agents suggest a potential mechanism.

Aberrant Activation of WNT Signaling Pathway

The WNT signaling pathway is another critical pathway involved in cancer development and progression, and its aberrant activation has been linked to resistance to BET inhibitors aacrjournals.org. Increased WNT signaling, particularly with β-catenin-mediated MYC expression, has been observed in the context of resistance to BET inhibitors in certain cancers aacrjournals.org. The WNT pathway helps control tissue homeostasis and its increased signaling can lead to cartilage degradation in conditions like osteoarthritis guidetopharmacology.org. In breast cancer, the WNT5A gene, which has a putative super-enhancer, involves BRD4 in the recruitment of transcription factors, and BET inhibition can disrupt this interaction, suppressing invasiveness nih.gov. Inhibition of Wnt signaling is being investigated as a potential therapeutic strategy in various diseases guidetopharmacology.org.

Role of AMPK-ULK1-Mediated Autophagy

Autophagy, a cellular process for degrading and recycling cellular components, can play a dual role in cancer, sometimes promoting survival and sometimes contributing to cell death. The AMPK-ULK1 axis is a key regulator of autophagy biomolther.org. Under nutrient-poor conditions, AMPK inhibits mTORC1 activity to promote autophagy initiation biomolther.org. AMPK directly phosphorylates ULK1, which can either restrain autophagy overactivation or stimulate downstream autophagy machinery biomolther.org. While the precise role of AMPK-ULK1-mediated autophagy in this compound resistance requires further investigation, alterations in autophagic flux mediated by this pathway could potentially contribute to cell survival under BET inhibition. AMPK activation has been shown to induce autophagy in an mTOR-independent manner guidetopharmacology.org.

Involvement of NF-κB and PP2A Phosphatase

The NF-κB signaling pathway is a critical regulator of immune and inflammatory responses and is often dysregulated in cancer, contributing to tumor cell proliferation and metastasis researchgate.netmdpi.com. Inhibition of NF-κB signaling is being explored as an antitumor approach researchgate.net. Protein phosphatase 2A (PP2A) is a major cellular phosphatase involved in regulating various signaling pathways, including those related to cell growth and survival wikipedia.orglatoxan.comresearchgate.net. PP2A has been identified as a BRD4 phosphatase, and decreased PP2A activity has been observed in cells resistant to BET inhibitors nih.govresearchgate.netresearchgate.net. This decreased PP2A activity can lead to hyper-phosphorylation of BRD4, allowing it to maintain activity in a bromodomain-independent manner, thereby conferring resistance to BET inhibitors that target the bromodomains nih.govresearchgate.netresearchgate.net. This suggests that the interplay between NF-κB and PP2A, particularly concerning BRD4 phosphorylation, can play a role in this compound resistance.

Kinome Reprogramming Events

Kinome reprogramming, which involves changes in the expression and activity of kinases, is a significant mechanism of acquired resistance to targeted therapies. Cancer cells can alter their kinase landscape to compensate for the inhibited pathway or activate alternative survival pathways. While specific kinome reprogramming events directly linked to this compound resistance are still under investigation, studies on resistance to other BET inhibitors have shown that cells can adapt by altering kinase dependencies aacrjournals.org. These changes can involve the upregulation of kinases in parallel pathways or the activation of kinases that can phosphorylate and alter the function of BET proteins or their downstream targets.

Here is a data table summarizing some of the signaling pathways implicated in this compound resistance:

Signaling PathwayPotential Role in this compound Resistance
RTK Pathways (PI3K, MAPK)Constitutive activation can bypass BET inhibition effects and promote cell survival/proliferation. wikipedia.orgsemanticscholar.org
WNT Signaling PathwayAberrant activation, potentially leading to increased MYC expression and resistance. aacrjournals.org
AMPK-ULK1-Mediated AutophagyAlterations in autophagic flux contributing to cell survival under stress. biomolther.org
NF-κB PathwayDysregulation promoting proliferation and survival, potentially interacting with PP2A. researchgate.netmdpi.com
PP2A PhosphataseDecreased activity leading to hyper-phosphorylation of BRD4 and bromodomain-independent function. nih.govresearchgate.netresearchgate.net
Kinome ReprogrammingAlterations in kinase dependencies activating alternative survival pathways. aacrjournals.org

Genetic and Epigenetic Determinants of Resistance

Resistance to this compound can also arise from genetic and epigenetic alterations within cancer cells. While resistance to BET inhibitors does not appear to primarily stem from somatic mutations or copy-number changes in the BET bromodomain genes themselves, other genetic and epigenetic changes can contribute aacrjournals.org.

Genetic alterations, such as mutations or amplifications in genes within the aforementioned signaling pathways (RTK, WNT, PI3K, MAPK, NF-κB), can lead to their constitutive activation and promote resistance. For instance, mutations in PIK3CA, which encodes the p110α subunit of PI3K, are common in certain cancers and can lead to dysregulation of the PI3K pathway wikipedia.org.

Epigenetic modifications, including changes in DNA methylation, histone modifications, and altered expression of non-coding RNAs, can also play a significant role in this compound resistance. These epigenetic changes can affect the expression of genes involved in drug uptake, metabolism, efflux, or the activation of alternative survival pathways. For example, epigenetic silencing of tumor suppressor genes or activation of oncogenes can contribute to a resistance phenotype. Studies have shown that epigenetic mechanisms are involved in resistance to various cancer therapies frontiersin.org. While specific epigenetic determinants of this compound resistance are an active area of research, the broad impact of epigenetic alterations on gene expression and pathway regulation suggests their potential involvement.

The development of BET degraders, which are designed to induce the degradation of BET proteins rather than just inhibiting their bromodomains, represents an approach to potentially overcome some resistance mechanisms, including those that rely on bromodomain-independent functions of BET proteins nih.govnih.govresearchgate.netresearchgate.net. BET degraders like BETd-246, synthesized from this compound, have shown superior potency and efficacy in preclinical models compared to this compound, inducing more robust downregulation of proliferation and apoptosis-related genes nih.govresearchgate.netresearchgate.net.

Role of SPOP Mutations in Modulating Sensitivity

Mutations in the speckle-type POZ protein (SPOP), a substrate-binding adaptor for the CUL3-RING E3 ubiquitin ligase complex, have been identified as a mechanism modulating sensitivity to BET inhibitors, particularly in prostate cancer. nih.govresearchgate.netnih.gov Wild-type SPOP is involved in the ubiquitination and degradation of BET proteins. nih.govresearchgate.net However, prostate cancer-associated SPOP mutations can impair this degradation process, leading to elevated levels of BET proteins. nih.govresearchgate.net This increased abundance of BET proteins in SPOP-mutant cells confers resistance to BET inhibitor-induced cell growth arrest and apoptosis. nih.gov Conversely, studies have shown that endometrial cancer-associated SPOP mutations can lead to preferential degradation of BET proteins, sensitizing these cells to BET inhibitors. researchgate.net This highlights an oncogenomics paradox where mutations in the same gene can have opposing effects on drug sensitivity depending on the cancer type. researchgate.net

Data on the impact of SPOP mutations on BET protein degradation and BETi sensitivity:

Cancer TypeSPOP Mutation Effect on BET DegradationEffect on BETi SensitivitySource
Prostate CancerImpaired DegradationDecreased Sensitivity nih.govresearchgate.net
Endometrial CancerPreferential DegradationIncreased Sensitivity researchgate.net

Overexpression of Specific Genes (e.g., HOX genes, Cell Cycle Genes)

Overexpression of specific genes, including members of the HOX family and genes involved in cell cycle regulation, has been associated with reduced sensitivity to BET inhibitors and degraders like this compound and BETd-246. nih.gov

In Merkel cell carcinoma, RNA-seq analysis revealed that the Antp homeobox gene family (including HOXB2, HOXB3, HOXB4, HOXB5, HOXB6, HOXB8, and HOXB9) was significantly upregulated in cell lines resistant to BET degraders. nih.gov Gene Set Enrichment Analysis (GSEA) also indicated enrichment in pathways related to the G2M checkpoint and E2F targets, suggesting that overexpression of cell cycle genes contributes to resistance. nih.gov

Overexpression of HOX genes has also been implicated in resistance in other cancer types, such as tamoxifen (B1202) resistance in breast cancer and resistance to chemoradiotherapy in glioblastoma. bmbreports.orgnih.gov Similarly, dysregulation and overexpression of cell cycle regulating genes are frequently observed in various cancers and can contribute to drug resistance by promoting uncontrolled proliferation and survival. aimath.orgoncotarget.com

Data on Gene Overexpression and Reduced Sensitivity to BET Inhibitors/Degraders:

Gene Family/PathwayAssociated with Reduced Sensitivity inSpecific Genes MentionedSource
HOX genesMerkel Cell CarcinomaHOXB2, HOXB3, HOXB4, HOXB5, HOXB6, HOXB8, HOXB9 (Antp family) nih.gov
Cell Cycle GenesMerkel Cell CarcinomaG2M checkpoint pathway, E2F target genes nih.gov

Strategies for Overcoming this compound Resistance in Preclinical Settings

Preclinical studies have explored various strategies to overcome resistance to BET inhibitors like this compound. One approach involves the development of BET degraders, which are designed to induce the proteasomal degradation of BET proteins rather than just inhibiting their function. mdpi.comnih.gov BETd-246 and BETd-260, derived from this compound by conjugation to thalidomide (B1683933) to recruit the E3 ubiquitin ligase cereblon, have shown superior efficacy compared to this compound in preclinical models, including those resistant to BET inhibitors. mdpi.comaacrjournals.org This suggests that resistant tumors may still be dependent on BET proteins, and their degradation can bypass resistance mechanisms that affect inhibitor binding or function. nih.gov

Combination therapies are another promising strategy to overcome BET inhibitor resistance. Preclinical studies have demonstrated synergistic effects when BET inhibitors are combined with other targeted agents. For instance, combining BET inhibitors with MEK inhibitors has shown synergy in various cancer models, including those with KRAS mutations, which are often associated with BETi resistance. aacrjournals.orgthno.org This combination can suppress adaptive epigenetic reprogramming and downregulate mitotic genes while upregulating apoptotic genes. thno.org

Furthermore, combining BET inhibitors with PARP inhibitors has shown promising anti-cancer activity in preclinical studies, particularly in homologous recombination-proficient ovarian and breast cancer models. biorxiv.org This combination can lead to the repression of genes involved in DNA repair, such as BRCA1 and RAD51. biorxiv.org

The development of dual-functional compounds that combine BET inhibition with other mechanisms, such as E3 ubiquitin ligase recruitment, as seen with PROTACs like BETd-246 and BETd-260, represents an important strategy to enhance anti-tumor activity and overcome resistance observed with traditional BET inhibitors. mdpi.comnih.gov

Preclinical Strategies to Overcome this compound Resistance:

StrategyMechanismPreclinical EvidenceSource
BET Degraders (e.g., BETd-246)Induce proteasomal degradation of BET proteinsSuperior efficacy over this compound in various models, including resistant ones. mdpi.comaacrjournals.orgnih.gov
Combination with MEK InhibitorsSuppress adaptive epigenetic reprogramming, impact cell cycle.Synergy observed in KRAS-mutant cancers, TNBC, multiple myeloma, and PDAC. aacrjournals.orgthno.org
Combination with PARP InhibitorsRepress DNA repair genes.Promising activity in HR-proficient ovarian and breast cancer models. biorxiv.org
Dual-functional compoundsCombine BET inhibition with E3 ligase recruitment (PROTACs).Enhanced anti-tumor activity and ability to overcome resistance compared to BETi. mdpi.comnih.gov

Based on the conducted search, no publicly available preclinical research specifically detailing combination therapeutic strategies involving the chemical compound "this compound" with the targeted agents (MAPK pathway inhibitors, PI3K pathway inhibitors, PARP inhibitors, BCL-2 family inhibitors, ERBB2 inhibitors) or immunotherapeutic approaches as outlined could be found.

Therefore, it is not possible to generate an article focusing solely on "this compound" and its combination therapies as requested, as there are no specific research findings or data available for this compound in these contexts within the search results.

While information on the combination of the other mentioned targeted agents exists in preclinical research, it does not involve "this compound".

Combination Therapeutic Strategies Involving Beti 211 in Preclinical Research

Integration with Immunotherapeutic Approaches

Modulation of Programmed Death-Ligand 1 (PD-L1) Expression

Preclinical studies have indicated that BET inhibitors can modulate the expression of Programmed Death-Ligand 1 (PD-L1), a key protein involved in immune evasion by cancer cells. BET inhibitors have been shown to positively affect CD8+ T cells, either directly or indirectly, through the reduction of PD-L1 expression on myeloid cells youtube.com. Research has identified PD-L1 as a direct transcriptional target of BRD4, a member of the BET protein family sci-hub.se. Accordingly, BET inhibitors can significantly suppress PD-L1 expression by reducing BRD4 occupancy at the PD-L1 locus sci-hub.se. This transcriptional suppression of PD-L1 by BET inhibitors appears to be independent of the oncogenic transcription factor c-Myc sci-hub.se. Studies using the BET inhibitor JQ1 have demonstrated its ability to suppress PD-L1 expression not only on tumor cells but also on immune cells such as dendritic cells and macrophages, contributing to enhanced anti-tumor cytotoxic T cell activity sci-hub.se. Furthermore, signaling pathways involved in the DNA damage response, such as those centered on ATM, ATR, and Chk1, can also modulate PD-L1 expression in response to DNA damage indiaforums.com. Preclinical investigations have suggested that inhibiting ATM during radiotherapy can enhance tumor immunogenicity and increase tumor sensitivity to PD-L1 immune checkpoint blockade, highlighting a potential link between DNA repair pathways and PD-L1 modulation that could be relevant in combination strategies involving BET inhibitors indiaforums.com.

Combination with Immune Checkpoint Blockade

The potential for synergy between BET inhibitors and immune checkpoint blockade has been investigated in preclinical settings. Preclinical evaluations have demonstrated that BET inhibitors can synergize with various classes of compounds, including immune checkpoint inhibitors unfccc.int. It has been hypothesized that BET inhibitors may synergize with anti-PD1 therapy in certain cancers, potentially by targeting tumor-intrinsic factors like MYC youtube.com. Ex vivo studies have shown that treatment with BET inhibitors can reverse the exhaustion of CD8+ T cells, and this reversal was further enhanced when combined with anti-PD1 treatment youtube.com. In vivo studies in AML mice demonstrated that the combination of a BET inhibitor (JQ1) and anti-PD1 therapy synergized to reduce circulating leukemia cells, enrich CD8+ T cells in the bone marrow, and increase the expression of specific genes in CD8+ T cells youtube.com. While specific preclinical data on BETi-211 in combination with immune checkpoint blockade is less detailed in the provided snippets compared to general BET inhibitors, the observed synergy with other BET inhibitors provides a strong rationale for exploring similar combinations with this compound. A mathematical model has also been developed to assess the efficacy of combination therapy using a BET inhibitor and a CTLA-4 inhibitor, indicating a positive correlation between the two drugs in reducing tumor volume.

Synergy with DNA Repair Pathway Modulators

Preclinical research has revealed synergistic interactions between BET inhibitors and modulators of DNA repair pathways. Studies have shown that BET inhibitors can synergize with different classes of compounds, including DNA repair inhibitors unfccc.int. Notably, the combination of BET and PARP inhibitors has been found to trigger synthetic lethality in cells that are proficient in homologous recombination (HR) unfccc.int. Mechanistic investigations have indicated that BET inhibitors can target multiple essential proteins involved in the homologous recombination pathway, such as RAD51, BRCA1, and CtIP unfccc.int. BRD4, a key target of BET inhibitors, plays a crucial role in the homologous recombination repair pathway and can increase the sensitivity of solid tumors to PARP inhibitors. Targeting the DNA damage response (DDR) pathway is recognized as a promising therapeutic strategy in aggressive cancers, and inhibitors targeting DDR proteins are being investigated in preclinical models and clinical trials, both as single agents and in combination therapies. Targeting DDR and DNA repair pathways with inhibitors of activated cell-cycle checkpoint proteins is also a strategy to overcome radioresistance and enhance sensitivity to radiotherapy. Resistance to DNA damaging agents and PARP inhibitors has been correlated with the restoration or upregulation of HR indiaforums.com. The observed synergy between general BET inhibitors and DNA repair pathway modulators, particularly PARP inhibitors, suggests a potential therapeutic avenue for this compound in combination with agents targeting DNA repair mechanisms.

Advancements in Chemical Biology and Drug Discovery Stemming from Beti 211

Design and Development of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs represent a novel therapeutic modality that leverages the ubiquitin-proteasome system to selectively degrade target proteins scienceopen.comresearchgate.netresearchgate.net. The design involves a heterobifunctional molecule consisting of a ligand for the protein of interest (POI), a linker, and a ligand for an E3 ubiquitin ligase scienceopen.comlifesensors.com. This construct brings the POI into proximity with the E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of the target protein scienceopen.comlifesensors.com.

BETi-211 as a Precursor for BET Degraders (e.g., BETd-246, BETd-260)

This compound has served as a key precursor in the development of potent BET protein degraders, such as BETd-246 and BETd-260 nih.govthno.orgthno.orgmdpi.com. These degraders were designed by conjugating the BET-binding motif of this compound to an E3 ubiquitin ligase ligand, specifically thalidomide (B1683933), which recruits the Cereblon (CRBN) E3 ligase nih.govaacrjournals.org.

Research findings have demonstrated the superior efficacy of these BET degraders compared to the parental inhibitor this compound in certain contexts, particularly in triple-negative breast cancer (TNBC) models nih.govaacrjournals.orgmdpi.comcornell.edu. For instance, BETd-246 induced dose-dependent degradation of BRD2, BRD3, and BRD4 proteins in human TNBC cells at low nanomolar concentrations nih.govthno.orgscienceopen.com. A near-complete depletion of these proteins was observed with 30-100 nM of BETd-246 for 1 hour or with 10-30 nM for 3 hours nih.gov. In contrast, this compound did not induce BET protein degradation nih.gov.

BETd-246 exhibited greater potency than this compound in inhibiting cell growth and inducing apoptosis in TNBC cell lines nih.govaacrjournals.org. RNA-seq analysis revealed distinct transcriptional responses between BETd-246 and this compound treatment, with BETd-246 causing predominant downregulation of genes involved in proliferation and apoptosis, including MCL1 nih.govaacrjournals.org. MCL1 was identified as a critical downstream effector of BET degrader-induced apoptosis in TNBC nih.govaacrjournals.org.

BETd-260, an optimized analog of BETd-246, was synthesized through modifications to the CRBN-binding moiety and the linker thno.orgthno.org. It also effectively stimulated the degradation of BRD2, BRD3, and BRD4 proteins in leukemia cells with reported DC50 values ranging from 30 to 100 pM thno.orgthno.org. BETd-260 has shown potent inhibitory activity against the growth of acute leukemia cell lines, with IC50 values of 51 pM in RS4;11 cells and 2.3 nM in MOLM-13 cells thno.org. In vivo studies have indicated that BETd-260 can induce rapid regression of RS4;11 xenograft tumors and inhibit the growth of hepatocellular carcinoma xenograft tumors thno.org.

Here is a summary of comparative data between this compound and its derived degraders:

CompoundMechanism of ActionEffect on BET ProteinsIn vitro Growth Inhibition Potency (vs. This compound)Key Downstream Effect
This compoundBET InhibitionNo degradationReferenceVaried transcriptional response nih.govaacrjournals.org
BETd-246BET DegradationDose-dependent degradationMore potent nih.govaacrjournals.orgMCL1 downregulation nih.govaacrjournals.org
BETd-260BET DegradationPotent degradation (pM range)Highly potent thno.orgthno.orgMCL1 downregulation thno.org

Rational Design Principles for PROTAC Conjugation

The rational design of PROTACs based on molecules like this compound involves several key principles aimed at optimizing the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ubiquitin ligase scienceopen.commdpi.comnih.gov. Identifying an appropriate site on the POI-binding ligand (this compound in this case) for tethering the linker is crucial nih.govaacrjournals.org. This site should ideally not interfere with the binding of the ligand to its target protein. Similarly, the E3 ligase ligand needs to be attached at a site that allows for effective recruitment of the ligase.

The linker itself plays a critical role in PROTAC efficacy. Its length, flexibility, and chemical properties can significantly influence the ability of the PROTAC to bring the target protein and E3 ligase into close proximity and facilitate ubiquitination lifesensors.com. Studies involving PROTACs derived from this compound and thalidomide have explored linkers with different lengths and physiochemical properties to identify optimal constructs for potent BET protein degradation nih.govaacrjournals.org. The rational design process often involves structural modeling of the target protein-ligand complex and the E3 ligase-ligand complex to predict suitable attachment points and linker geometries that favor ternary complex formation nih.govaacrjournals.org.

Exploration of Dual-Functional Compounds

Beyond serving as a precursor for PROTACs, the chemical space around this compound can potentially be explored for the development of dual-functional compounds mdpi.com. While the provided information primarily focuses on its role in PROTAC development, the concept of dual-functional compounds involves a single molecule designed to modulate two distinct targets or pathways simultaneously nih.gov. This can offer potential advantages such as improved efficacy, reduced resistance, and simplified pharmacokinetics compared to combination therapies with two separate agents nih.gov. The structural features of this compound, being a potent BET inhibitor, could potentially be integrated into molecules designed to also interact with other relevant targets in disease pathways, although specific examples of this compound being directly modified into other types of dual-functional compounds (besides PROTACs which are a specific type of dual-functional molecule) are not explicitly detailed in the provided search results. However, the success in using this compound as a basis for bifunctional PROTACs highlights the potential for designing molecules that combine BET inhibition or degradation with other therapeutic mechanisms.

Methodological Approaches and Research Techniques in Beti 211 Studies

Molecular and Cellular Biology Techniques

Molecular and cellular biology techniques have been extensively applied to investigate the effects of BETi-211 at the cellular level. These methods provide insights into how this compound influences gene and protein expression, affects cell viability and apoptosis, and interacts with specific cellular pathways.

Gene Expression Profiling (RNA-seq, qRT-PCR)

Gene expression profiling techniques, such as RNA sequencing (RNA-seq) and quantitative reverse transcription PCR (qRT-PCR), are fundamental in assessing the global and specific transcriptional changes induced by this compound. RNA-seq allows for a comprehensive analysis of the transcriptome, identifying genes that are significantly up- or down-regulated following treatment. nih.govaacrjournals.org qRT-PCR is often used to validate the changes observed in RNA-seq data for specific genes of interest. nih.govaacrjournals.org

Studies using RNA-seq have shown that this compound significantly affects the expression of a considerable number of genes. For instance, analysis in triple-negative breast cancer (TNBC) cell lines revealed that the expression of 248 to 470 genes was significantly altered by this compound treatment (≥2-fold, p<0.01). nih.govaacrjournals.org Notably, this compound treatment resulted in a similar number of genes being up- or down-regulated. nih.govaacrjournals.org This contrasts with the effect of BET degraders like BETd-246, which caused an overwhelmingly downregulation of gene expression. nih.govaacrjournals.org

Validation using qRT-PCR confirmed the differential regulation of selected genes. nih.gov High Pearson correlations were observed between RNA-seq and qRT-PCR data in various cell lines, reinforcing the reliability of the findings. nih.gov For example, while BETd-246 markedly down-regulated the mRNA level of MCL1, an anti-apoptotic gene, this compound significantly up-regulated MCL1 mRNA at 8 hours in MDA-MB-468 cells. nih.govaacrjournals.org This highlights the distinct transcriptional responses elicited by BET inhibition compared to BET degradation. nih.govaacrjournals.org

Here is a summary of gene expression changes observed with this compound:

Cell LineNumber of Genes Significantly Affected by this compound (≥2-fold, p<0.01)Effect on Gene Expression
TNBC Cell Lines248-470Up- or Down-regulated
MDA-MB-468(Included in TNBC panel)MCL1 mRNA upregulated
MDA-MB-231(Included in TNBC panel)MCL1 mRNA downregulated
MDA-MB-157(Included in TNBC panel)

Protein Expression Analysis (Immunoblotting, Proteomics)

To complement gene expression studies, protein expression analysis techniques such as immunoblotting (Western blotting) and proteomics are employed to assess the levels of specific proteins and the global protein landscape following this compound treatment. Immunoblotting allows for the detection and quantification of target proteins using specific antibodies. nih.govaacrjournals.org Proteomics provides a broader view by identifying and quantifying a large number of proteins in a sample. nih.govaacrjournals.org

Proteomic analysis of cells treated with this compound has revealed specific changes in protein levels. In MDA-MB-468 cells, this compound treatment increased the protein level of BRD2 by 2-fold. nih.govaacrjournals.org This finding from proteomic analysis was further confirmed by immunoblotting, which showed an increase in BRD2 protein by this compound. nih.govaacrjournals.org Immunoblotting has also been used to demonstrate the opposite regulation of MCL1 protein expression by this compound and BETd-246 in MDA-MB-468 cells, consistent with the mRNA findings. nih.govaacrjournals.org While BETd-246 induced a rapid downregulation of MCL1 protein, this compound did not effectively downregulate MCL1 protein. aacrjournals.org

Here is a summary of protein expression changes observed with this compound:

Cell LineProteinObserved Change with this compoundTechnique(s) Used
MDA-MB-468BRD2Increased by 2-foldProteomics, Immunoblotting
MDA-MB-468MCL1UpregulatedImmunoblotting

Chromatin Immunoprecipitation (ChIP) Assays

Chromatin immunoprecipitation (ChIP) assays are used to investigate the interaction between proteins and DNA in the context of chromatin. While the provided search results mention ChIP-seq in the context of BET inhibitors generally wikidata.org, specific detailed findings regarding ChIP assays directly using this compound were not prominently featured. However, ChIP assays are a standard technique for studying the binding of BET proteins, which are targeted by this compound, to chromatin and super-enhancers, influencing gene transcription.

Cell Viability and Apoptosis Assays

Cell viability and apoptosis assays are critical for evaluating the functional impact of this compound on cell growth and survival. Cell viability assays, such as CellTiter-Glo and MTT assays, measure the metabolic activity of cells as an indicator of viability. nih.govaacrjournals.org Apoptosis assays, such as Annexin V-PI staining followed by flow cytometry, detect markers of programmed cell death. nih.govaacrjournals.org

This compound has been shown to display potent growth-inhibitory activity in various cancer cell lines. In a panel of 13 TNBC cell lines, this compound showed IC50 values less than 1 µmol/L in 9 of the cell lines, as determined by CellTiter-Glo assays. nih.govaacrjournals.org However, at higher concentrations (2.5 µmol/L), this compound achieved ≥90% growth inhibition in only a subset of these cell lines, suggesting a predominantly cytostatic effect rather than strong cell killing. nih.gov

Apoptosis assays have demonstrated that this compound induces apoptosis, although generally to a lesser extent than BET degraders like BETd-246. nih.govaacrjournals.org Flow cytometry analyses using Annexin V-PI staining have been used to quantify the induction of apoptosis by this compound. aacrjournals.org

Here is a summary of cell viability findings for this compound:

Cell Line PanelAssayKey Finding (IC50)Implication
13 TNBC linesCellTiter-Glo< 1 µmol/L in 9 linesPotent growth inhibition

Gene Silencing and Overexpression Studies (e.g., siRNA)

Gene silencing and overexpression studies, often employing techniques like small interfering RNA (siRNA), are used to investigate the role of specific genes in the cellular response to this compound. siRNA can be used to knock down the expression of a target gene, allowing researchers to assess the impact of reduced protein levels on this compound's efficacy or mechanism of action. nih.govaacrjournals.org

Studies have utilized siRNA to explore the involvement of proteins like CRBN in the context of BET degraders and their interaction with BET inhibitors such as this compound. nih.govaacrjournals.org For instance, transfecting cells with CRBN siRNAs affected the response to BETd-246 in cell viability assays, highlighting the dependence of the degrader's activity on CRBN. nih.govaacrjournals.org While these studies primarily focus on the mechanisms of BET degraders, they demonstrate the application of gene silencing techniques in conjunction with BET inhibitors like this compound to dissect complex cellular pathways. Silencing of MCL1 by siRNA has also been shown to enhance apoptosis induction by this compound. aacrjournals.org

Structural Biology and Computational Approaches

Structural biology and computational approaches play a vital role in understanding the molecular interactions of this compound, particularly its binding to BET proteins. These techniques provide insights into the structural basis of its potency and selectivity, and can inform the design of new compounds.

One key application has been the use of modeled structures to understand how this compound interacts with its targets, such as BRD4. nih.govaacrjournals.org Based upon the modeled structure of BRD4 in complex with this compound, researchers have identified specific sites on the molecule that can be utilized for further chemical modifications, such as tethering to ligands for E3 ligases (like thalidomide (B1683933) for Cereblon) to design BET degraders. nih.govaacrjournals.org This structure-based design approach leverages computational modeling to guide the synthesis of novel compounds with desired properties. nih.govaacrjournals.org

Computational biology and bioinformatics are also broadly applied in analyzing the large datasets generated by techniques like RNA-seq and proteomics, helping to interpret the biological significance of the observed changes in gene and protein expression. nih.gov

Co-crystal Structure Analysis of this compound with Target Proteins

While direct co-crystal structure analysis of this compound specifically bound to its target proteins like BRD4 was not explicitly detailed in the search results, structural information plays a vital role in understanding compound-protein interactions. Studies involving BET inhibitors and degraders often utilize co-crystal structures of related compounds with BET bromodomains to inform design and optimization efforts nih.govunit.nonih.gov. The modeled structure of BRD4 in complex with this compound has been utilized to identify suitable sites for chemical modifications, such as tethering to an E3 ligase ligand for the design of BET degraders like BETd-246 nih.govnih.gov. This highlights the importance of structural insights, even if derived from modeling or related complexes, in the research and development pipeline involving this compound.

Molecular Modeling for Compound Optimization and Degrader Design

Molecular modeling is a key technique employed in the research surrounding this compound, particularly in the design and optimization of related compounds, such as BET degraders nih.govnih.gov. Based on the modeled structure of BRD4 in complex with this compound, researchers have identified appropriate sites on the this compound molecule to attach linker molecules and E3 ligase ligands (like thalidomide for Cereblon-mediated degradation) nih.govnih.gov. This rational design approach using molecular modeling allows for the creation of hetero-bifunctional molecules intended to bring the target protein (BET) and the E3 ligase into proximity, leading to the target protein's ubiquitination and degradation. Molecular modeling thus serves as a foundational tool for guiding chemical synthesis and improving the properties and efficacy of BET-targeting compounds derived from this compound.

In Vitro Cell Line Model Systems

In vitro studies using various cell line model systems are fundamental to evaluating the biological activity of this compound. These models allow for controlled experiments to assess the compound's effects on cell proliferation, viability, apoptosis, and gene expression.

Panels of cancer cell lines are extensively used to evaluate the antiproliferative activity of this compound. In studies focusing on triple-negative breast cancer (TNBC), this compound demonstrated potent growth-inhibitory activity across a panel of 13 TNBC cell lines nih.govnih.gov. This compound showed IC₅₀ values less than 1 µM in 9 out of the 13 cell lines tested nih.govnih.gov. However, at a concentration of 2.5 µM, this compound achieved 90% or greater growth inhibition in only 2 of the 13 lines, suggesting a predominantly cytostatic effect nih.govnih.gov.

Research in Merkel cell carcinoma (MCC) cell lines also included evaluation of this compound. A heat map of IC₅₀ values for this compound, along with other compounds like OTX-015 and BETd-246, has been presented, indicating the sensitivity of MCC cell lines to this compound.

Studies comparing this compound with BET degraders like BETd-246 in TNBC cell lines have shown that while this compound inhibits cell growth, BET degraders are often more potent and effective in inducing growth inhibition and apoptosis nih.govnih.gov. RNA-seq analysis in TNBC cell lines treated with this compound revealed both upregulation and downregulation of a similar number of genes, indicating distinct transcriptional responses compared to BET degraders nih.govnih.gov. Immunoblotting experiments confirmed that this compound treatment did not lead to the degradation of BET proteins, unlike BET degraders nih.govnih.gov. Furthermore, this compound treatment was shown to increase the mRNA and protein levels of BRD2 in multiple TNBC cell lines nih.govnih.gov.

Here is a summary of this compound's antiproliferative activity in a panel of TNBC cell lines:

TNBC Cell LineThis compound IC₅₀ (< 1 µM)≥90% Growth Inhibition at 2.5 µM
MDA-MB-468YesYes
MDA-MB-157YesYes
(7 other lines)YesNo
(4 other lines)NoNo

This table is based on findings that this compound had IC₅₀ < 1 µM in 9 of 13 lines and achieved ≥90% growth inhibition at 2.5 µM in 2 of 13 lines nih.govnih.gov.

Patient-derived cell lines and organoids represent more complex and potentially more predictive in vitro models that retain many characteristics of the original tumors, including histopathological features, genetic profiles, and heterogeneity. While the provided search results discuss the general utility of patient-derived organoids (PDOs) in cancer research, drug testing, and personalized medicine, specific detailed findings regarding the direct use of this compound in patient-derived cell lines or organoids were not explicitly available. However, these models are increasingly being used in preclinical oncology drug development to evaluate the efficacy of therapeutic candidates and predict patient response, suggesting they could be valuable tools for future studies of compounds like this compound or its derivatives.

Utilization of Panels of Cancer Cell Lines

Preclinical Animal Model Systems (e.g., Xenograft Models)

Preclinical evaluation of this compound has included in vivo studies, primarily utilizing xenograft models where human cancer cells are implanted into immunodeficient mice nih.govnih.gov. These models are essential for assessing the antitumor activity of compounds in a more complex, in vivo environment.

In TNBC xenograft models, the antitumor activity of this compound has been compared to that of BET degraders like BETd-246 nih.govnih.gov. In an MDA-MB-453 xenograft model, BETd-246 significantly inhibited tumor growth nih.govnih.gov. In contrast, this compound, administered orally at 50 mg/kg daily for 5 days a week for 2 weeks, did not achieve tumor growth inhibition nih.govnih.gov. This highlights a key difference in the in vivo efficacy between BET inhibition by this compound and BET degradation by compounds derived from it nih.govnih.gov.

Preclinical animal models, including xenografts and patient-derived xenografts (PDX), are widely used platforms for evaluating the efficacy of antineoplastic drugs. PDX models, derived directly from patient tumor tissue, are considered more advanced and can better recapitulate the heterogeneity and characteristics of human tumors, offering improved predictivity for clinical response. Although specific data on this compound in PDX models was not detailed, these models are relevant for the preclinical assessment of BET-targeting agents.

Here is a comparison of the in vivo effects of this compound and BETd-246 in a TNBC xenograft model:

CompoundModelDose and ScheduleTumor Growth Inhibition (TGI)
This compoundMDA-MB-45350 mg/kg, daily, 5 days/week for 2 weeksFailed to achieve TGI
BETd-246MDA-MB-4535 mg/kg85% TGI (at study end)

This table summarizes the comparative efficacy data from a TNBC xenograft study nih.govnih.gov.

Q & A

Q. How can researchers ensure reproducibility when sharing this compound-related data?

  • Methodological Answer : Upload raw data (e.g., RNA-seq FASTQ files, Western blot images) to public repositories (e.g., GEO, PRIDE). Include step-by-step protocols for key assays (e.g., ChIP-seq) in supplementary materials. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite datasets with DOIs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BETi-211
Reactant of Route 2
Reactant of Route 2
BETi-211

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.